2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
Overview
Description
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with fluorine, iodine, and a pyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the halogenation of a pyridine derivative, followed by nucleophilic substitution to introduce the pyrrolidinyl group .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted pyridine derivative .
Scientific Research Applications
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be used as a probe to study biological systems and understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity for these targets, while the fluorine and iodine atoms can influence its electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-((trimethylsilyl)ethynyl)pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
Uniqueness
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both fluorine and iodine atoms, along with the pyrrolidinyl group, imparts distinct electronic and steric properties that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2/c10-8-5-7(11)6-9(12-8)13-3-1-2-4-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWRCSZYWGQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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